(1H-indazol-6-yl)methanol is a chemical compound that belongs to the indazole family, which is characterized by a bicyclic structure containing both a five-membered and a six-membered ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
(1H-indazol-6-yl)methanol is classified under the category of organic compounds, specifically as an indazole derivative. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of (1H-indazol-6-yl)methanol can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, pressure, and choice of solvents, to optimize yield and purity. The use of continuous flow reactors can enhance efficiency in industrial applications.
The molecular structure of (1H-indazol-6-yl)methanol can be represented by its IUPAC name and structural formula:
InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3
BVPUKTSBKDFGBN-UHFFFAOYSA-N
.The compound features a hydroxymethyl group (-CH2OH) attached to the indazole ring system. The presence of nitrogen atoms in the structure contributes to its unique reactivity and biological properties.
(1H-indazol-6-yl)methanol is involved in various chemical reactions:
The reactivity of (1H-indazol-6-yl)methanol is influenced by its electronic structure and sterics, making it suitable for diverse synthetic applications in organic chemistry.
The mechanism of action for (1H-indazol-6-yl)methanol primarily involves its interaction with various biological targets, particularly kinases such as checkpoint kinases 1 and 2 (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK). These interactions can modulate cellular signaling pathways critical for cell cycle regulation and apoptosis .
Research indicates that indazole derivatives can influence key biochemical pathways, including those involved in cancer progression and treatment responses. The pharmacokinetics suggest that this compound is solid at room temperature and highly soluble in organic solvents .
(1H-indazol-6-yl)methanol is typically presented as a solid at room temperature. Its solubility in various solvents makes it versatile for laboratory applications.
Key chemical properties include:
These properties influence its behavior in chemical reactions and biological systems.
(1H-indazol-6-yl)methanol has several scientific uses:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.: 245126-95-8
CAS No.: